N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound classified within the category of heterocyclic compounds, specifically featuring a pyrimidine and pyrazole structure. This compound is notable for its potential biological activities, making it of interest in medicinal chemistry and pharmaceutical research. The compound's CAS Number is 1003964-57-5, and its molecular formula is with a molecular weight of 383.4 g/mol .
The synthesis of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide typically involves several key steps:
The reactions are generally conducted under controlled temperatures (ranging from room temperature to reflux conditions) and monitored using techniques such as TLC (thin-layer chromatography) to assess reaction progress.
The molecular structure of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 383.4 g/mol |
IUPAC Name | N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide |
Canonical SMILES | CCOC(=O)C1=C(C)N(C2=NC(CC)=CC(=O)N2)N=C1 |
The structural configuration allows for various interactions with biological targets due to the presence of multiple functional groups that can participate in hydrogen bonding and π-stacking interactions.
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide can undergo several chemical reactions:
These reactions are essential for modifying the compound for enhanced biological activity or for synthesizing derivatives with potential therapeutic applications.
The mechanism of action for N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is primarily linked to its interaction with specific biological targets:
The compound may interact with enzymes or receptors involved in various biochemical pathways, potentially leading to inhibition or modulation of these pathways. For instance:
The pathways impacted by this compound could include those related to cancer progression, inflammation, or neurodegenerative diseases, making it a candidate for further pharmacological studies.
The physical and chemical properties of N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-y)-3-methyl -1H-pyrazol -5 -yl)-2-(4-methoxyphenoxy)acetamide are crucial for its application in scientific research:
Property | Value |
---|---|
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Solubility | Soluble in organic solvents; limited solubility in water |
These properties dictate how the compound behaves in biological systems and influence its formulation in drug development.
N-(1-(4-ethyl -6 -oxo -1 ,6 -dihydropyrimidin -2 -yl)-3 -methyl -1H-pyrazol -5 -yl)-2 -(4-methoxyphenoxy)acetamide has several potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: